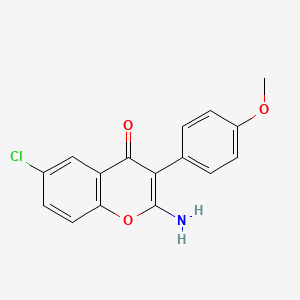
2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one, also known as C-Met inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the category of chromone derivatives and has been found to possess inhibitory activity against the hepatocyte growth factor receptor, also known as c-Met.
Wirkmechanismus
The inhibitory activity of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one against the c-Met receptor is attributed to its ability to bind to the ATP-binding site of the receptor. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of the c-Met receptor by this compound results in the suppression of tumor growth and metastasis. This compound has also been found to induce apoptosis in cancer cells and enhance the sensitivity of cancer cells to chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one in lab experiments is its specificity towards the c-Met receptor. This specificity allows for the selective targeting of cancer cells that overexpress this receptor. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one could focus on the development of more efficient synthesis methods that can improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Lastly, research could also explore the potential of this compound in the treatment of other diseases that involve dysregulation of the c-Met receptor.
Synthesemethoden
The synthesis of 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one involves a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 4-methoxyphenyl-3-oxobutanoic acid. This intermediate is then subjected to cyclization using phosphorous oxychloride to form 2-chloro-6-methoxy-3-oxo-2,3-dihydro-4H-chromen-4-one. The final step involves the reaction of this intermediate with ammonia in the presence of ethanol to form this compound.
Wissenschaftliche Forschungsanwendungen
The c-Met receptor has been found to play a crucial role in various physiological processes such as cell proliferation, migration, and differentiation. Dysregulation of this receptor has been associated with various types of cancer, making it an attractive target for therapeutic intervention. 2-amino-6-chloro-3-(4-methoxyphenyl)-4H-chromen-4-one has been found to possess inhibitory activity against the c-Met receptor, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-amino-6-chloro-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-11-5-2-9(3-6-11)14-15(19)12-8-10(17)4-7-13(12)21-16(14)18/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKAVBWAOETEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

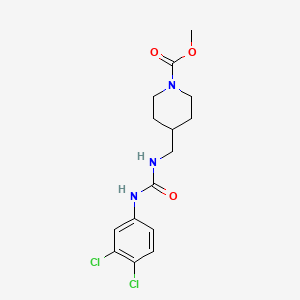
![4-({(1E)-2-[3-methoxy-4-(methylethoxy)phenyl]-1-azavinyl}amino)benzoic acid](/img/structure/B2581038.png)
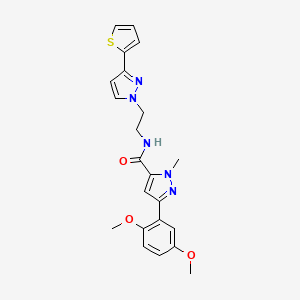
![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)


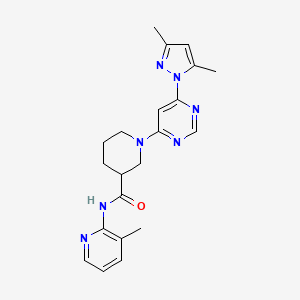
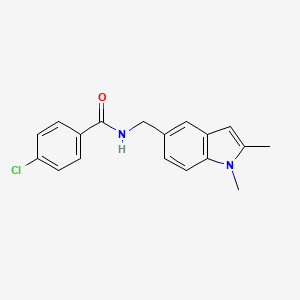
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2581048.png)
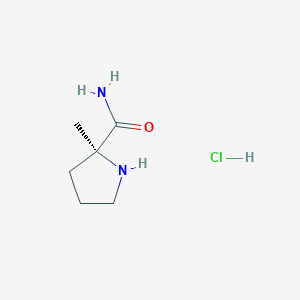
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2581054.png)